
AZ3146
Overview
Description
AZ 3146 is a chemical compound known for its role as a potent and selective inhibitor of monopolar spindle 1 kinase (MPS1). This kinase is crucial for the spindle assembly checkpoint, which ensures proper chromosome alignment and segregation during cell division. AZ 3146 has garnered significant interest in scientific research due to its ability to interfere with chromosome alignment and override the spindle assembly checkpoint .
Preparation Methods
Synthetic Routes and Reaction Conditions
AZ 3146 is synthesized through a series of chemical reactions involving the formation of a purinone derivative. The synthetic route typically involves the following steps:
Formation of the purinone core: This involves the reaction of appropriate starting materials to form the purinone core structure.
Substitution reactions: Various substituents are introduced to the purinone core through substitution reactions. These reactions often involve the use of reagents such as alkyl halides and amines.
Final purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
The industrial production of AZ 3146 follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
AZ 3146 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents to the purinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purinone derivatives, while substitution reactions can produce various substituted purinone compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
AZ3146 has an IC50 value of approximately 35 nM, indicating its effectiveness in inhibiting Mps1 activity. The compound interferes with chromosome alignment during mitosis by overriding the spindle assembly checkpoint, which is crucial for ensuring proper chromosome segregation. This action is primarily achieved by inhibiting the recruitment of key proteins such as Mad1 and Mad2 to kinetochores, thereby affecting the mitotic progression of cells .
Cancer Research
This compound has been utilized extensively in cancer research to explore the role of Mps1 in tumorigenesis. Its ability to induce abnormal mitosis has been linked to potential therapeutic effects against various cancer types. Studies have shown that this compound can lead to genomic instability, a hallmark of cancer cells, which may enhance the efficacy of other anticancer agents .
Cell Cycle Studies
The compound serves as a critical tool for dissecting the molecular mechanisms governing the cell cycle. By manipulating Mps1 activity, researchers can better understand how cells respond to mitotic stress and the consequences of aberrant cell division .
Embryonic Development
Recent studies have highlighted this compound's role in embryonic development, particularly its differential effects on aneuploidy and mosaicism in pre-implantation embryos. Unlike other Mps1 inhibitors, this compound does not trigger a p53-dependent apoptotic response, suggesting unique pathways through which it influences embryonic fitness .
Case Study 1: Mps1 Inhibition in Cancer Cell Lines
A study investigated the effects of this compound on various human cancer cell lines, demonstrating that treatment resulted in significant alterations in mitotic progression and chromosomal alignment. The findings indicated that approximately 90% of treated cells experienced abnormal mitoses, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Resistance Mechanisms
Research into acquired resistance against Mps1 inhibitors revealed mutations in the Mps1 gene that conferred resistance to this compound. Identifying these mutations is crucial for developing strategies to overcome resistance in clinical settings .
Mechanism of Action
AZ 3146 exerts its effects by selectively inhibiting monopolar spindle 1 kinase. This inhibition prevents the phosphorylation of key proteins involved in the spindle assembly checkpoint, leading to a reduction in the time required to complete mitosis and causing abnormal mitosis. The compound interferes with the recruitment of proteins such as Mad1, Mad2, and centromere protein E to kinetochores, ultimately disrupting chromosome alignment and segregation .
Comparison with Similar Compounds
Similar Compounds
NMS-P715: Another potent inhibitor of monopolar spindle 1 kinase with similar selectivity and potency.
GSK923295: A compound that targets the same kinase but with different chemical structure and properties.
Reversine: Known for its ability to inhibit monopolar spindle 1 kinase and other kinases involved in cell division
Uniqueness of AZ 3146
AZ 3146 is unique due to its high selectivity for monopolar spindle 1 kinase and minimal activity against other kinases. This selectivity makes it a valuable tool for studying the specific role of monopolar spindle 1 kinase in cell division and for developing targeted therapies .
Biological Activity
AZ3146 is a potent and selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the regulation of the mitotic checkpoint during cell division. This compound has garnered attention in cancer research due to its ability to override the spindle assembly checkpoint (SAC), leading to chromosomal instability and potential therapeutic applications in various malignancies.
- Chemical Structure : this compound is designed to inhibit Mps1 activity, exhibiting an IC50 value of approximately 35 nM . It demonstrates selectivity against 46 other kinases, including Cdk1 and Aurora B, making it a valuable tool for studying Mps1 function in cellular contexts .
- Mechanism of Action : this compound interferes with the recruitment of critical proteins such as Mad1 and Mad2 to kinetochores, essential for proper chromosome alignment during mitosis. By inhibiting Mps1, this compound disrupts the SAC, resulting in premature mitotic exit and chromosomal misalignment .
Property | Value |
---|---|
Target | Mps1 kinase |
IC50 | 35 nM |
Selectivity | Over 46 kinases |
Primary Action | Overrides spindle assembly checkpoint |
In Vitro Studies
This compound has been tested across various cancer cell lines, demonstrating its efficacy in impairing cell viability and promoting chromosomal instability. For instance:
- Hepatocellular Carcinoma (HCC) : In HCC cell lines, this compound was shown to decrease cell growth significantly. The inhibition of TTK (the human homolog of Mps1) by this compound led to reduced proliferation and migration capabilities of these cancer cells .
- Cervical Carcinoma : Studies indicated that this compound inhibited proliferation in HeLa cells, showcasing its potential as a therapeutic agent against cervical cancer .
Case Studies
- Acute Myeloid Leukemia (AML) : A retrospective study involving AML patient samples revealed that high levels of chromosomal instability induced by this compound correlated with poor clinical outcomes. The compound was used to induce chromosome segregation errors in AML cell lines, highlighting its role in enhancing our understanding of CIN's impact on cancer progression .
- Mitotic Catastrophe : In various cancer models, this compound treatment resulted in mitotic catastrophe characterized by abnormal mitoses. Approximately 90% of treated cells exhibited significant deviations from normal mitotic processes, such as entering anaphase without proper chromosome alignment .
In Vivo Studies
While most studies focus on in vitro applications, the potential for this compound's use in vivo remains an area for future research. Current findings suggest that further investigations using animal models are necessary to assess its therapeutic efficacy and safety profiles.
Resistance Mechanisms
Despite its promising applications, resistance to Mps1 inhibitors like this compound can develop through mutations in the Mps1 kinase domain. Research has identified specific mutations that confer resistance, complicating treatment strategies. Understanding these mechanisms is vital for developing next-generation inhibitors or combination therapies that can overcome resistance .
Summary of Resistance Mechanisms
Mutation Type | Impact on Efficacy |
---|---|
Point mutations in Mps1 | Conferred resistance |
Structural changes | Altered binding affinity |
Q & A
Basic Research Questions
Q. What is the primary mechanism of AZ3146 in disrupting the spindle assembly checkpoint (SAC)?
this compound selectively inhibits Mps1 kinase (IC50 = 35 nM), a critical regulator of SAC. By blocking Mps1 activity, this compound prevents the recruitment of Mad2 to kinetochores, destabilizing the mitotic checkpoint complex (MCC). This forces premature mitotic exit even with unattached chromosomes. Methodologically, researchers should validate this using immunofluorescence to track Mad2 localization (reduced to ~15% in treated cells) and monitor mitotic duration via live-cell imaging (e.g., mitotic exit reduced from 90 to 32 minutes in HeLa cells) .
Q. What concentrations of this compound are effective in inducing mitotic slippage in HeLa cells?
Effective concentrations range from 0.5–2 µM. At 1–2 µM, this compound accelerates mitotic exit and induces chromosomal missegregation. Researchers should use time-lapse microscopy to quantify slippage rates and confirm via metaphase spread analysis (e.g., ~90% of treated HeLa cells exhibit abnormal anaphase) . For dose-response curves, use the CCK-8 assay over 3–4 days, with IC50 values varying by cell type (e.g., 7.13 µM in BEL-7404 HCC cells) .
Q. How do researchers assess this compound-induced chromosomal instability in vitro?
Standard protocols include:
- Metaphase spread analysis : Stain chromosomes with Giemsa or DAPI to quantify missegregation (e.g., ~50% of this compound-treated cells show unaligned chromosomes) .
- Micronucleus assay : Detect nuclear anomalies (e.g., 62.5% increase in micronuclei in mouse embryos) .
- Flow cytometry : Measure DNA content to identify aneuploid populations .
Advanced Research Questions
Q. How can this compound be combined with taxanes to enhance anti-tumor efficacy?
Synergistic effects are observed when this compound (0.125–1 µM) is paired with docetaxel (4 nM). The inhibitor overrides SAC-mediated mitotic arrest, forcing slippage and apoptosis. Key steps:
- Pre-treat cells with this compound for 24 hr before adding taxanes.
- Quantify apoptosis via Annexin V/PI staining and long-term survival via colony formation assays.
- Note: this compound alone (≤8 µM) does not block colony growth, but combined treatment reduces viability by >90% in MDA-MB-231 cells .
Q. How do researchers distinguish this compound-specific Mps1 inhibition from off-target effects?
- Kinase selectivity panels : Test this compound against 50+ kinases at 1 µM; it shows weaker activity against FAK, JNK1/2, and Kit .
- Rescue experiments : Overexpress Mps1 in treated cells to restore SAC function.
- Phospho-specific antibodies : Monitor Mps1 autophosphorylation (e.g., reduced phospho-Mps1 levels confirm target engagement) .
Q. What strategies optimize this compound treatment duration to study aneuploidy tolerance?
- Short-term exposure (6–12 hr) : Induces transient SAC override, suitable for studying immediate mitotic defects.
- Long-term exposure (72 hr) : Promotes aneuploidy tolerance in BRG1-deficient cells. Use sulforhodamine B (SRB) assays to track viability and karyotype analysis to quantify chromosome gains/losses .
- Pulse-chase experiments : Treat cells with this compound (2 µM) for 10 min to trigger rapid mitotic entry, then wash out to study recovery .
Q. How do researchers resolve contradictory data on this compound’s impact on Mad1 localization?
Contradictions arise from treatment timing:
- Pre-mitotic inhibition : Blocks Mad1/Mad2 recruitment to kinetochores.
- Post-mitotic inhibition : Retains Mad1 but disrupts O-Mad2. Methodological fix: Synchronize cells using thymidine/RO-3306 before this compound treatment. Use quantitative imaging to compare Mad1 intensity (e.g., ~60% retention in post-mitotic cells) .
Q. Methodological Notes
- Controls : Include DMSO-treated cells and Mps1-knockout lines to confirm on-target effects.
- Data normalization : Use mitotic index (percentage of cells in mitosis) and normalize viability assays to untreated controls.
- Statistical rigor : Apply two-way ANOVA for dose-time responses (e.g., p<0.001 for BRG1 KO survival curves) .
Properties
IUPAC Name |
9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWVHPTFRQHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719960 | |
Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124329-14-1 | |
Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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